what is 1,6-Hexane-bis-[3-(2-pyridyldithio)propionamide]
what is 1,6-Hexane-bis-[3-(2-pyridyldithio)propionamide]
An In-Depth Technical Guide to 1,6-Hexane-bis-[3-(2-pyridyldithio)propionamide]: A Cleavable Homobifunctional Crosslinker for Advanced Bioconjugation
Introduction
In the intricate fields of biochemistry, drug development, and materials science, the ability to covalently link two or more molecules is paramount. This process, known as bioconjugation, relies on a diverse toolkit of chemical reagents, among which crosslinkers are fundamental.[1][2] These molecules act as bridges, forming stable connections between functional groups on biomolecules such as proteins, peptides, and nucleic acids.[1][3] This guide provides a comprehensive technical overview of a specific and highly useful crosslinking agent: 1,6-Hexane-bis-[3-(2-pyridyldithio)propionamide].
This reagent is a homobifunctional, sulfhydryl-reactive, and cleavable crosslinker. Its symmetrical nature and specificity for thiol groups, combined with the reversibility of the formed linkage, make it a powerful tool for a range of applications, from studying protein-protein interactions to the design of sophisticated drug delivery systems. This document will delve into its chemical properties, mechanism of action, key applications, and detailed experimental protocols, offering researchers and drug development professionals a thorough understanding of its capabilities and practical use.
Chapter 1: Physicochemical Properties and Structure
1,6-Hexane-bis-[3-(2-pyridyldithio)propionamide] is a biochemical assay reagent with the following key properties:[4][5][6][7]
| Property | Value |
| Molecular Formula | C22H30N4O2S4[5] |
| Molecular Weight | 510.76 g/mol [4][5] |
| CAS Number | 359435-46-4[5][8] |
The structure of 1,6-Hexane-bis-[3-(2-pyridyldithio)propionamide] is characterized by two key features: a central hexane spacer and two terminal pyridyldithio groups. The hexane spacer provides a defined distance between the two reactive ends, which is crucial for establishing specific spatial relationships between crosslinked molecules. The pyridyldithio moieties are the reactive ends of the molecule, specifically targeting sulfhydryl groups.
Caption: Chemical structure of 1,6-Hexane-bis-[3-(2-pyridyldithio)propionamide].
Chapter 2: Mechanism of Action - The Thiol-Disulfide Exchange
The primary mechanism by which 1,6-Hexane-bis-[3-(2-pyridyldithio)propionamide] functions is through a thiol-disulfide exchange reaction.[9][10][11] This reaction is a classic example of a nucleophilic substitution where a thiolate anion attacks a sulfur atom of a disulfide bond.[9][12]
The reaction proceeds as follows:
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Nucleophilic Attack: A free sulfhydryl group (-SH) on a target molecule, such as a cysteine residue in a protein, becomes deprotonated to form a highly reactive thiolate anion (-S⁻). This thiolate then acts as a nucleophile, attacking one of the sulfur atoms in the pyridyldithio group of the crosslinker.
-
Formation of a New Disulfide Bond: This attack results in the formation of a new, stable disulfide bond between the target molecule and the crosslinker.
-
Release of Pyridine-2-thione: Concurrently, the original disulfide bond within the pyridyldithio group is broken, leading to the release of pyridine-2-thione. The release of this byproduct is a key feature of this type of crosslinker, as pyridine-2-thione has a distinct absorbance at 343 nm, allowing for real-time monitoring of the reaction progress.
Caption: Thiol-disulfide exchange reaction mechanism.
A significant advantage of the disulfide linkage is its cleavability. The newly formed disulfide bond can be readily broken by the addition of reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).[13] This restores the original free sulfhydryl group on the target molecule, allowing for the controlled release of conjugated molecules or the separation of crosslinked partners for further analysis.
Caption: Cleavage of the disulfide bond by a reducing agent.
Chapter 3: Core Applications in Research and Drug Development
The unique properties of 1,6-Hexane-bis-[3-(2-pyridyldithio)propionamide] make it a versatile tool in several areas of scientific research and development.
Protein-Protein Interaction Studies
This crosslinker can be used to covalently trap interacting proteins in their native cellular environment. By crosslinking proteins that are in close proximity, researchers can stabilize transient or weak interactions, allowing for their subsequent isolation and identification by techniques such as mass spectrometry. The cleavable nature of the crosslinker is particularly advantageous here, as it allows for the separation of the crosslinked proteins before analysis, simplifying data interpretation.[14]
Antibody-Drug Conjugates (ADCs)
In the field of targeted cancer therapy, ADCs are a promising class of biopharmaceuticals. These complex molecules consist of a monoclonal antibody, a potent cytotoxic drug, and a linker that connects them. Cleavable linkers, such as those based on disulfide bonds, are crucial for the efficacy of many ADCs.[15][] They ensure that the ADC remains stable in the bloodstream, but once it reaches the target tumor cell and is internalized, the reducing environment within the cell cleaves the disulfide bond, releasing the cytotoxic payload precisely where it is needed.[]
Immobilization of Biomolecules
1,6-Hexane-bis-[3-(2-pyridyldithio)propionamide] can be used to immobilize proteins, peptides, or other sulfhydryl-containing molecules onto solid supports, such as beads or surfaces. This is a fundamental technique in the development of diagnostic assays, biosensors, and affinity chromatography systems. The reversible nature of the linkage allows for the gentle release of the immobilized molecule if required.
Structural Proteomics
Cross-linking mass spectrometry (XL-MS) is a powerful technique for obtaining low-resolution structural information about proteins and protein complexes.[17] By introducing crosslinks between specific amino acid residues, researchers can gain insights into the three-dimensional architecture of these molecules. The well-defined spacer arm of 1,6-Hexane-bis-[3-(2-pyridyldithio)propionamide] provides valuable distance constraints for structural modeling.
Chapter 4: Experimental Protocols
General Considerations
-
Buffer Selection: Use non-amine, non-thiol containing buffers such as phosphate-buffered saline (PBS) at a pH range of 7.2-8.0 for optimal reaction efficiency.
-
Reagent Preparation: Dissolve 1,6-Hexane-bis-[3-(2-pyridyldithio)propionamide] in a water-miscible organic solvent like DMSO or DMF before adding it to the aqueous reaction mixture.
-
Stability and Storage: Store the crosslinker at -20°C, protected from moisture. Prepare solutions fresh before use.
Protocol 1: Crosslinking Two Sulfhydryl-Containing Proteins
-
Protein Preparation: Prepare solutions of the two proteins to be crosslinked in a suitable reaction buffer. Ensure the proteins have accessible free sulfhydryl groups. If necessary, these can be generated by reducing existing disulfide bonds with a mild reducing agent, followed by its removal.
-
Crosslinker Addition: Add the dissolved 1,6-Hexane-bis-[3-(2-pyridyldithio)propionamide] to one of the protein solutions. The molar ratio of crosslinker to protein should be optimized, but a starting point of 20:1 is often used.
-
Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes.
-
Reaction Monitoring: Monitor the release of pyridine-2-thione by measuring the absorbance of the solution at 343 nm.
-
Removal of Excess Crosslinker: Remove unreacted crosslinker using a desalting column or dialysis.
-
Second Protein Addition: Add the second protein to the solution containing the now-activated first protein.
-
Final Incubation: Incubate the mixture for 1-2 hours at room temperature or overnight at 4°C to allow for the formation of the crosslinked conjugate.
-
Purification: Purify the crosslinked conjugate from unreacted proteins using size-exclusion chromatography or other suitable methods.
Protocol 2: Cleavage of the Crosslinked Conjugate
-
Prepare Cleavage Buffer: Prepare a buffer containing a reducing agent such as 20-50 mM DTT or TCEP.
-
Incubation: Add the cleavage buffer to the purified crosslinked conjugate and incubate for 30 minutes at 37°C.
-
Confirmation of Cleavage: Analyze the reaction mixture by SDS-PAGE to confirm the disappearance of the crosslinked species and the appearance of the individual protein bands.
Caption: Workflow for crosslinking and subsequent cleavage.
Chapter 5: Advantages, Limitations, and Experimental Design Considerations
Advantages
-
Cleavability: The disulfide bond allows for the controlled release of conjugated molecules or the separation of crosslinked partners, which is beneficial for downstream analysis and drug delivery applications.[1][15]
-
Homobifunctionality: The symmetrical nature of the crosslinker is ideal for linking identical molecules or for applications where the same functional group is targeted on different molecules.
-
Defined Spacer Length: The hexane spacer provides a fixed distance between the conjugated molecules, which is useful for structural studies.
-
Reaction Monitoring: The release of pyridine-2-thione provides a convenient method for monitoring the progress of the conjugation reaction in real-time.
Limitations
-
Requirement for Free Sulfhydryls: The target molecules must possess accessible free sulfhydryl groups. For molecules that lack these, prior modification may be necessary.
-
Potential for Intramolecular Crosslinking: If a molecule contains multiple sulfhydryl groups, there is a possibility of intramolecular crosslinking, where the crosslinker reacts with two sites on the same molecule.
-
Sensitivity to Reducing Agents: The disulfide bond is susceptible to cleavage by reducing agents present in the environment, which can be a concern for the stability of the conjugate in certain biological contexts.
Experimental Design
-
Stoichiometry: The molar ratio of the crosslinker to the target molecule is a critical parameter that needs to be optimized to achieve the desired degree of crosslinking while minimizing unwanted side reactions.
-
Reaction Conditions: The pH, temperature, and incubation time of the reaction should be carefully controlled to ensure efficient and specific conjugation.
-
Controls: Appropriate controls, such as reactions without the crosslinker or with only one of the target molecules, should be included to validate the results.
Conclusion
1,6-Hexane-bis-[3-(2-pyridyldithio)propionamide] is a valuable and versatile tool in the field of bioconjugation. Its combination of sulfhydryl reactivity, homobifunctionality, defined spacer length, and, most importantly, cleavability makes it suitable for a wide array of applications, from fundamental research into protein interactions to the development of next-generation therapeutics like ADCs. A thorough understanding of its chemical properties, mechanism of action, and the nuances of experimental design is essential for harnessing its full potential. As the demand for more sophisticated and precisely engineered biomolecular conjugates continues to grow, reagents like 1,6-Hexane-bis-[3-(2-pyridyldithio)propionamide] will undoubtedly play an increasingly important role in advancing scientific discovery and innovation.
References
-
Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways. PubMed Central. [Link]
-
On the mechanism of spontaneous thiol–disulfide exchange in proteins. RSC Publishing. [Link]
-
Mechanism of Thiolate−Disulfide Interchange Reactions in Biochemistry | The Journal of Organic Chemistry. ACS Publications. [Link]
-
Thiol–disulfide exchange is involved in the catalytic mechanism of peptide methionine sulfoxide reductase. PNAS. [Link]
-
Kinetics and mechanisms of thiol-disulfide exchange covering direct substitution and thiol oxidation-mediated pathways. PubMed. [Link]
-
Cleavable Linkers for Antibody-Drug Conjugates - ADC Linkers. AxisPharm. [Link]
-
3-(2-pyridyldithio)propionic acid hydrazide as a cross-linker in the formation of liposome-antibody conjugates. PubMed. [Link]
-
A journey towards developing a new cleavable crosslinker reagent for in-cell crosslinking. Nature. [Link]
-
Cleavable Cross-Linkers Redefined by a Novel MS3-Trigger Algorithm. ACS Publications. [Link]
-
CID 20147038 | C12H28O4. PubChem. [Link]
-
1,6-Hexane-bis-[3-(2-pyridyldithio)propionamide]. Chem-Inst. [Link]
Sources
- 1. Crosslinkers Selection Guide [sigmaaldrich.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Bioconjugation application notes [bionordika.fi]
- 4. medchemexpress.com [medchemexpress.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. 1,6-Hexane-bis-[3-(2-pyridyldithio)propionamide]-MedChemExpress [medchemexpress.app17.com]
- 8. scbt.com [scbt.com]
- 9. Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. On the mechanism of spontaneous thiol–disulfide exchange in proteins - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 11. Kinetics and mechanisms of thiol-disulfide exchange covering direct substitution and thiol oxidation-mediated pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. 1,6-Hexane-bis-[3-(2-pyridyldithio)propionamide](CAS:359435-46-4) – 集麒生物 [jiqibio.com]
- 14. biorxiv.org [biorxiv.org]
- 15. Cleavable Linkers for Antibody-Drug Conjugates - ADC Linkers | AxisPharm [axispharm.com]
- 17. pubs.acs.org [pubs.acs.org]
